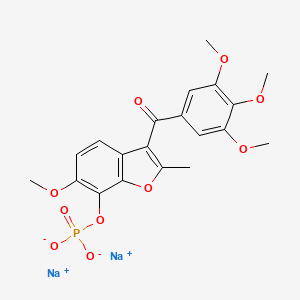

BNC105P

Description

prodrug of BNC105

Properties

CAS No. |

945771-96-0 |

|---|---|

Molecular Formula |

C20H19Na2O10P |

Molecular Weight |

496.3 g/mol |

IUPAC Name |

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |

InChI |

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |

InChI Key |

VVIPLWCZZYERCA-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BNC 105P BNC-105P BNC105P |

Origin of Product |

United States |

Foundational & Exploratory

BNC105P: A Technical Guide to its Mechanism of Action in Tumor Vasculature

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BNC105P is a novel, dual-action Vascular Disrupting Agent (VDA) designed to selectively target and destroy tumor blood vessels, leading to extensive tumor necrosis. As a water-soluble phosphate prodrug, BNC105P is rapidly converted in vivo to its active form, BNC105. The core mechanism of BNC105 is the inhibition of tubulin polymerization, which preferentially affects the cytoskeleton of actively proliferating tumor endothelial cells. This disruption leads to a cascade of events, including endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid collapse of the tumor's vascular network. The resultant acute hypoxia triggers secondary anti-tumor effects and creates opportunities for synergistic combination therapies. This document provides a detailed overview of the mechanism of action, supporting preclinical and clinical data, key experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Selective Vascular Disruption

BNC105P's primary therapeutic strategy is the targeted disruption of established tumor vasculature, a mechanism distinct from anti-angiogenic agents that inhibit the formation of new blood vessels.[1] The active molecule, BNC105, is a potent tubulin polymerization inhibitor.[2][3]

Key attributes of the mechanism include:

-

Prodrug Conversion: BNC105P is the disodium phosphate ester prodrug of BNC105.[1][4] This formulation enhances solubility and allows for intravenous administration. Following administration, it is rapidly converted to the active BNC105 molecule by phosphatases.[2]

-

Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on tubulin, preventing the polymerization of microtubules.[5] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, division, and signaling.

-

Endothelial Cell Selectivity: The mechanism exploits the unique characteristics of tumor endothelial cells. These cells are in a constant state of activation and proliferation, making them exquisitely sensitive to cytoskeletal disruption.[3] BNC105 displays an 80-fold higher potency against actively proliferating endothelial cells compared to quiescent, non-proliferating endothelial cells found in stable, healthy tissues.[3][4] This selectivity provides a wide therapeutic window, minimizing off-target effects.[3]

-

Vascular Collapse: The inhibition of tubulin polymerization in tumor endothelial cells causes a rapid breakdown of their cytoskeletal structure. This leads to cell rounding, the formation of intercellular gaps, and increased vascular permeability.[6] The subsequent rise in interstitial fluid pressure, combined with the structural failure of the vessels, results in a catastrophic collapse of the tumor's vascular network and a cessation of blood flow.[7]

-

Tumor Hypoxia and Necrosis: The shutdown of blood supply induces severe and acute tumor hypoxia, starving the tumor of oxygen and nutrients and leading to widespread necrotic cell death.[1][6][8] Preclinical studies demonstrate that BNC105P can achieve over 95% vascular disruption within just three hours of administration.[1][4]

Downstream Signaling Cascades

The acute, VDA-induced hypoxia triggers a cascade of adaptive signaling pathways within the surviving tumor cells, primarily located at the tumor's periphery. Understanding these pathways is critical for developing rational combination therapies.

-

HIF-1α Upregulation: The primary response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9] Under normoxic conditions, HIF-1α is hydroxylated and targeted for degradation. In the acute hypoxic environment created by BNC105P, this degradation is inhibited, leading to HIF-1α accumulation.

-

VEGF and Metabolic Gene Activation: Stabilized HIF-1α translocates to the nucleus and activates the transcription of numerous target genes. These include Vascular Endothelial Growth Factor (VEGF-A), which promotes re-vascularization and tumor recovery, and glucose transporters like GLUT-1, which facilitate a metabolic shift towards anaerobic glycolysis.[6][8][9]

-

mTOR Pathway Activation: Evidence suggests that treatment with BNC105 also leads to the phosphorylation and activation of the mTOR (mammalian Target of Rapamycin) pathway and its downstream effectors, such as 4E-BP-1.[6][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activation can contribute to tumor survival and recovery.

The activation of these pro-survival pathways highlights a key vulnerability. While BNC105P effectively debulks the tumor core, the surviving rim can initiate recovery. This provides a strong rationale for combining BNC105P with agents that target these escape pathways, such as VEGF inhibitors (e.g., bevacizumab) or mTOR inhibitors (e.g., everolimus).[8][9]

Quantitative Data Summary

Pharmacokinetic Parameters

BNC105P is rapidly converted to BNC105, and both compounds are cleared quickly from plasma. This pharmacokinetic profile is consistent with a "hit-and-run" mechanism, where a short drug exposure is sufficient to initiate irreversible vascular collapse.

| Parameter | BNC105P (Prodrug) | BNC105 (Active) | Source |

| Geometric Mean Half-life | 0.08 - 0.13 hours (5-8 min) | 0.32 - 0.57 hours (19-34 min) | [2][7] |

| Conversion | Rapidly converted to BNC105 | - | [2] |

| Dose Proportionality | - | Plasma concentrations generally increase in proportion to dose | [2] |

Preclinical Efficacy and Potency

Preclinical studies in various xenograft models have demonstrated the potent vascular-disrupting and anti-tumor activity of BNC105P.

| Metric | Value | Model / Condition | Source |

| Anti-proliferative Activity (IC50) | 0.1 - 1.0 nM | In vitro cancer cell lines | [10] |

| Endothelial Cell Selectivity | 80-fold higher potency | Proliferating vs. non-proliferating endothelial cells | [3][4] |

| Vascular Disruption | >95% | 10 mg/kg dose in tumor-bearing mice (3h post-admin) | [1][4] |

| Effective VDA Dose | 5 mg/kg | Lung and brain tumor xenografts | [10] |

| Effective VDA Dose | 20 mg/kg | Prostate tumor xenografts | [10] |

| Tumor Response | Regressions and complete clearance (in 20% of animals) | Single-agent treatment in xenograft models | [3] |

| Drug Retention | High levels remain in tumor at 24h | Cleared from other organs in tumor-bearing mice | [3][10] |

Clinical Trial Data

Phase I human trials have established the safety profile and recommended Phase II dose (RP2D), while also confirming pharmacodynamic effects consistent with the proposed mechanism of action.

| Parameter | Value | Study Population | Source |

| Trial Phase | Phase I | 21 subjects with advanced solid tumors | [1][2] |

| Dose Escalation Range | 2.1 - 18.9 mg/m² | Advanced solid tumors | [1][2] |

| Recommended Phase II Dose | 16 mg/m² | Days 1 and 8 of a 21-day cycle | [1][2] |

| Observed PD Effects | Tumor blood flow changes; Dose-dependent reduction in polymerized tubulin | Advanced solid tumors | [2] |

Experimental Protocols

Protocol 1: Assessment of Vascular Disruption (Hoechst 33342 Perfusion)

This protocol is a standard preclinical method to quantify the functional vascular volume within a tumor following treatment.

-

Objective: To measure the percentage of functional, perfused blood vessels.

-

Methodology:

-

Subcutaneous tumors (e.g., lung, prostate) are established in immunodeficient mice (e.g., Balb/c nu/nu).[10]

-

Mice are treated with a single dose of BNC105P (e.g., 5-20 mg/kg) or vehicle control.

-

At a predetermined time point (e.g., 3-6 hours post-treatment), the fluorescent DNA dye Hoechst 33342 (H33342) is injected intravenously.

-

H33342 circulates and stains the nuclei of cells in close proximity to functional blood vessels.

-

After a short circulation time (~1 minute), tumors are excised, frozen, and sectioned.

-

Tumor sections are analyzed via fluorescence microscopy. The area of H33342 fluorescence (representing perfused regions) is quantified relative to the total tumor area.

-

Vascular disruption is calculated as the percentage reduction in the perfused area in treated tumors compared to controls.

-

Protocol 2: Immunohistochemical (IHC) Analysis of Hypoxia Markers

This protocol is used to confirm the downstream biological consequences of vascular disruption.

-

Objective: To detect the upregulation of hypoxia-induced proteins in tumor tissue.

-

Methodology:

-

Tumor-bearing mice are treated with BNC105P as described above.

-

At various time points (e.g., 24-30 hours), tumors are excised, fixed in formalin, and embedded in paraffin.

-

Tumor sections are prepared and subjected to standard IHC protocols.

-

Primary antibodies specific for key hypoxia markers (e.g., HIF-1α, GLUT-1, VEGF-A) are applied to the sections.[8][9]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a chromogenic substrate, resulting in a colored precipitate at the site of antigen expression.

-

Slides are counterstained (e.g., with hematoxylin), and the intensity and distribution of the staining are evaluated microscopically to determine the extent of protein upregulation.[8]

-

Protocol 3: Clinical Pharmacodynamic Assessment (DCE-MRI)

This non-invasive clinical imaging technique assesses changes in tumor blood flow and vascular permeability.

-

Objective: To measure treatment-induced changes in tumor vascular function in patients.

-

Methodology:

-

Patients with advanced solid tumors undergo a baseline Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) scan prior to treatment.

-

A gadolinium-based contrast agent is injected intravenously.

-

A rapid series of T1-weighted MR images are acquired before, during, and after the contrast injection to monitor its uptake and washout from the tumor tissue.

-

Follow-up DCE-MRI scans are performed at specified time points post-treatment.

-

Pharmacokinetic models are applied to the imaging data to calculate parameters such as Ktrans (a measure of vascular permeability and blood flow).

-

A reduction in Ktrans post-treatment indicates a vascular disrupting effect.

-

Protocol 4: On-Target Action Measurement (Tubulin Polymerization Assay)

This blood-based biomarker assay confirms that the drug is engaging its molecular target in vivo.

-

Objective: To quantify the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) as a surrogate for on-target drug activity.

-

Methodology:

-

Blood samples are collected from clinical trial subjects at baseline and at various time points after BNC105P infusion.

-

PBMCs are isolated from the blood using density gradient centrifugation.[2]

-

A novel immunoblot densitometry assay is used to measure the levels of polymerized tubulin within the isolated PBMCs.[4]

-

A dose-dependent reduction in the levels of polymerized tubulin following BNC105P administration demonstrates the 'on-target' action of the drug.[2][4]

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

BNC105P: A Technical Guide to a Dual-Action Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNC105P is a novel, water-soluble phosphate prodrug of the potent tubulin polymerization inhibitor, BNC105. It functions as a vascular disrupting agent (VDA) with a dual mechanism of action: it selectively targets and collapses tumor vasculature, leading to extensive tumor necrosis, and it possesses direct anti-proliferative effects on cancer cells. Preclinical and clinical studies have demonstrated its favorable safety profile and pharmacodynamic activity, positioning it as a promising candidate for the treatment of various solid tumors, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of BNC105P, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

BNC105P is rapidly converted in the bloodstream to its active form, BNC105, by alkaline phosphatases. BNC105 then exerts its potent anti-cancer effects through two primary mechanisms:

-

Vascular Disruption: BNC105 is a tubulin polymerization inhibitor that shows a remarkable selectivity for activated endothelial cells found in the tumor neovasculature.[1] By binding to tubulin, it disrupts the microtubule cytoskeleton of these endothelial cells, leading to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This vascular shutdown starves the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.

-

Anti-proliferative Activity: In addition to its effects on the tumor vasculature, BNC105 also has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The dual action of BNC105P—targeting both the tumor's blood supply and the cancer cells directly—offers a significant therapeutic advantage.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical and clinical studies of BNC105P.

Table 1: Preclinical Anti-Tumor Efficacy of BNC105P in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Reference |

| MC38 (colorectal) | Monotherapy | 40% | [2] |

| MC38 (colorectal) | In combination with anti-PD-1 | 97% | [2] |

| CT26 (colorectal) | Monotherapy | 27% | [2] |

| CT26 (colorectal) | In combination with anti-CTLA-4 | 70% | [2] |

Table 2: In Vitro Anti-Proliferative Activity of BNC105

A comprehensive table of IC50 values for BNC105 against a broad panel of human cancer cell lines (e.g., NCI-60) is not publicly available in the reviewed literature. The anti-proliferative activity is reported to be in the nanomolar range.

Table 3: Phase I Monotherapy Clinical Trial - Pharmacokinetics of BNC105P and BNC105

| Dose Level (mg/m²) | Analyte | Cmax (ng/mL) | AUC (ng.h/mL) | t½ (hours) |

| 2.1 - 18.9 | BNC105P (Prodrug) | - | - | 0.13 |

| 2.1 - 18.9 | BNC105 (Active) | Generally dose-proportional | Generally dose-proportional | 0.57 |

Data compiled from a first-in-human Phase I study.[3]

Table 4: Phase I Monotherapy Clinical Trial - Pharmacodynamic Effects

| Dose Level (mg/m²) | Pharmacodynamic Marker | Result | Timepoint |

| ≥ 8.4 | Polymerized Tubulin in PBMCs | >80% decrease | 1-7 hours post-dosing |

| 16 | Tumor Ktrans (DCE-MRI) | -42% change | 24 hours post-dosing |

| 18.9 | Tumor Ktrans (DCE-MRI) | Mean change of -39% (range: -14% to -60%) | 24 hours post-dosing |

Data from a first-in-human Phase I study.[4]

Table 5: Phase II Combination Therapy Clinical Trial (BNC105P with Everolimus in mRCC)

| Treatment Arm | 6-Month Progression-Free Survival (6MPFS) | Median Progression-Free Survival (mPFS) | Overall Response Rate (ORR) |

| BNC105P + Everolimus | 33.82% | 4.7 months | 1 CR, 1 PR |

| Everolimus Alone | 30.30% | 4.1 months | 2 PR |

Data from the DisrupTOR-1 Phase II trial in metastatic renal cell carcinoma (mRCC).[5][6] CR: Complete Response; PR: Partial Response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the vascular disrupting and anti-proliferative effects of BNC105P.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Assessing Tumor Vascular Disruption

Objective: To quantitatively measure changes in tumor blood flow, vessel permeability, and the extravascular extracellular space following treatment with BNC105P.

Materials:

-

MRI scanner (1.5T or higher)

-

Gadolinium-based contrast agent (e.g., Gd-DTPA)

-

Syringe pump for controlled contrast injection

-

Animal monitoring equipment (for preclinical studies)

-

DCE-MRI analysis software

Protocol (Preclinical Mouse Model):

-

Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Monitor respiration and maintain body temperature. Place a catheter in the tail vein for contrast agent administration.

-

Baseline Imaging: Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.

-

Dynamic Scan:

-

Begin a dynamic series of T1-weighted, fast-spoiled gradient-echo acquisitions.

-

After acquiring several baseline scans, administer a bolus of the gadolinium-based contrast agent (e.g., 0.1 mmol/kg) via the tail vein catheter using a syringe pump at a consistent rate (e.g., 2-3 mL/s), followed by a saline flush.

-

Continue acquiring dynamic images for 5-10 minutes to capture the wash-in and wash-out phases of the contrast agent.

-

-

Post-Treatment Imaging: Repeat the DCE-MRI procedure at various time points after BNC105P administration (e.g., 4, 24, and 48 hours) to assess the time-course of vascular disruption.

-

Data Analysis:

-

Perform motion correction on the dynamic image series.

-

Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.

-

Fit the data to a pharmacokinetic model (e.g., the Tofts model) to generate parametric maps of Ktrans (volume transfer constant), which reflects vascular permeability and blood flow.

-

Compare the Ktrans values before and after treatment to quantify the extent of vascular disruption.

-

Measurement of Tubulin Polymerization in PBMCs

Objective: To assess the on-target activity of BNC105 by measuring the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) from treated subjects.

Materials:

-

Whole blood samples

-

Ficoll-Paque for PBMC isolation

-

Flow cytometer

-

Fixation and permeabilization buffers

-

Fluorescently-labeled anti-tubulin antibodies

-

Centrifuge and other standard laboratory equipment

Protocol:

-

PBMC Isolation:

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes with the brake off.

-

Collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs with PBS and centrifuge to pellet the cells.

-

-

Cell Staining:

-

Fix the isolated PBMCs with a suitable fixation buffer.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Incubate the cells with a fluorescently-labeled antibody that specifically recognizes polymerized tubulin.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Measure the fluorescence intensity of the tubulin stain in the PBMC population.

-

Compare the mean fluorescence intensity of samples taken before and after BNC105P administration to determine the percentage decrease in polymerized tubulin.

-

Visualizing the Molecular Impact and Experimental Process

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by BNC105P-induced hypoxia and a typical experimental workflow for its evaluation.

Caption: BNC105P-induced signaling cascade leading to tumor hypoxia and subsequent adaptive responses.

Caption: A typical experimental workflow for the preclinical and clinical evaluation of BNC105P.

Caption: The dual-action mechanism of BNC105P leading to a unified therapeutic outcome.

Conclusion

BNC105P is a promising vascular disrupting agent with a well-defined dual mechanism of action. Its ability to both shut down the tumor's blood supply and directly kill cancer cells, combined with a favorable safety profile, makes it a strong candidate for further development in oncology. The quantitative data from preclinical and clinical trials, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BNC105P. Future research will likely focus on optimizing combination therapies and identifying predictive biomarkers to select patients who are most likely to benefit from this innovative anti-cancer agent.

References

- 1. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]

- 4. research.pasteur.fr [research.pasteur.fr]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

An In-Depth Technical Guide to BNC105P: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC105P is a novel, water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105. Developed as a vascular disrupting agent (VDA), BNC105P undergoes rapid in vivo conversion to its active counterpart, BNC105, which selectively targets and disrupts the tumor vasculature, leading to hemorrhagic necrosis and tumor growth inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BNC105P and its active metabolite, BNC105. Detailed experimental protocols for key assays and a visual representation of the implicated signaling pathways are also presented to facilitate further research and development in this area.

Chemical Structure and Identification

BNC105P is chemically identified as the disodium phosphate salt of (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone. Upon administration, the phosphate group is cleaved by alkaline phosphatases to yield the active compound, BNC105.

BNC105P

-

IUPAC Name: disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate[1]

-

Molecular Formula: C₂₀H₁₉Na₂O₁₀P[1]

-

CAS Number: 945771-96-0[1]

BNC105

-

IUPAC Name: (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

-

Molecular Formula: C₂₀H₂₀O₇

-

CAS Number: 945771-74-4

Physicochemical and Pharmacokinetic Properties

BNC105P was designed as a water-soluble prodrug to overcome the poor solubility of its active form, BNC105. This allows for intravenous administration and rapid conversion to BNC105 in the bloodstream.

Physicochemical Properties

| Property | BNC105P | BNC105 |

| Molecular Weight | 496.3 g/mol [1] | 372.37 g/mol |

| Appearance | - | Beige fluffy powder |

| Solubility | Water-soluble | Water: < 0.1 mg/mL (insoluble) DMSO: 25 mg/mL (67.14 mM) |

| LogP | - | 3.712 |

Data for some properties of BNC105P were not publicly available.

Pharmacokinetic Properties

Clinical studies have demonstrated that BNC105P is rapidly converted to BNC105 following intravenous administration.

| Parameter | BNC105P | BNC105 |

| Half-life (t½) | ~0.08 hours (5 minutes) | ~0.32 hours (19 minutes) |

| Conversion | Rapidly converted to BNC105 in vivo. | Active metabolite. |

Mechanism of Action

BNC105 exerts its anti-cancer effects through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.

-

Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of proliferating cells.

-

Vascular Disruption: BNC105 demonstrates a selective and potent disruptive effect on the immature and poorly formed vasculature characteristic of solid tumors. This leads to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis within the tumor core.

Signaling Pathways

The vascular-disrupting effects of BNC105 induce a state of acute hypoxia within the tumor microenvironment. This triggers a cascade of downstream signaling events, primarily mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Upregulation of HIF-1α leads to the increased expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and metabolic adaptors like Glucose Transporter 1 (GLUT-1). Additionally, the cellular stress induced by BNC105 can lead to the activation of the mTOR signaling pathway, evidenced by the phosphorylation of mTOR and its downstream effectors 4E-BP-1 and eIF2α.

Caption: Signaling pathway activated by BNC105.

Experimental Protocols

Synthesis of BNC105

A detailed, multi-step synthesis protocol for BNC105 and its analogues has been described in the literature. A general outline based on published methods is provided below. Researchers should refer to the primary literature for specific reaction conditions, purification, and characterization details.

Workflow for BNC105 Synthesis

Caption: General workflow for the synthesis of BNC105.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

GTP (Guanosine-5'-triphosphate)

-

Fluorescent reporter dye (e.g., DAPI)

-

BNC105, positive control (e.g., colchicine), negative control (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL.

-

Prepare serial dilutions of BNC105 and control compounds in polymerization buffer.

-

In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.

-

Add the test and control compounds to the respective wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 360 nm excitation and 450 nm emission for DAPI).

-

Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be calculated from the dose-response curves.

Cell Viability (MTT) Assay

This assay assesses the effect of BNC105 on the metabolic activity of cancer cell lines as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

BNC105, vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BNC105 for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with BNC105.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BNC105, vehicle control

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells and treat with BNC105 for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

In Vivo Vascular Disruption Assay

This assay evaluates the ability of BNC105P to disrupt blood flow within a tumor in a xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cells for xenograft implantation

-

BNC105P formulated for intravenous injection

-

Hoechst 33342 dye

-

Tissue fixation and processing reagents

-

Fluorescence microscope

Procedure:

-

Establish subcutaneous tumor xenografts in mice.

-

Once tumors reach a specified size, administer a single intravenous dose of BNC105P.

-

At a predetermined time point post-treatment (e.g., 2-6 hours), intravenously inject Hoechst 33342 to label perfused blood vessels.

-

Euthanize the mice and excise the tumors.

-

Fix, process, and section the tumors for histological analysis.

-

Visualize and quantify the perfused (Hoechst-positive) versus non-perfused areas of the tumor sections using fluorescence microscopy to determine the extent of vascular disruption.

Conclusion

BNC105P is a promising vascular disrupting agent with a well-defined mechanism of action. Its rapid conversion to the potent tubulin polymerization inhibitor BNC105 results in selective disruption of tumor vasculature and induction of tumor cell apoptosis. The detailed chemical, physical, and pharmacological properties, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and its derivatives in the field of oncology. The elucidation of the downstream signaling pathways provides opportunities for the rational design of combination therapies to enhance the anti-tumor efficacy of BNC105P.

References

Preclinical Development of BNC105P: A Dual-Action Vascular Disrupting Agent

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical research and development of BNC105P, a novel benzofuran-based vascular disrupting agent (VDA). BNC105P is a water-soluble prodrug that is rapidly converted in vivo to the active compound, BNC105. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, key preclinical findings, and experimental methodologies underpinning the development of this promising anti-cancer agent.

Core Mechanism of Action: Dual-Pronged Attack on Solid Tumors

BNC105P exerts its anti-tumor effects through a dual mechanism of action:

-

Vascular Disruption: BNC105 is a potent inhibitor of tubulin polymerization.[1] It selectively targets the tubulin of activated, proliferating endothelial cells within the tumor vasculature. This leads to a rapid collapse of the tumor's blood vessel network, cutting off the supply of oxygen and nutrients to the cancer cells and resulting in extensive tumor necrosis.[2]

-

Direct Anti-proliferative Effects: In addition to its vascular-disrupting properties, BNC105 directly inhibits the proliferation of tumor cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

A key feature of BNC105 is its remarkable selectivity for tumor endothelial cells over those in healthy, quiescent vasculature. Preclinical studies have demonstrated that BNC105 is 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[1] This selectivity contributes to a wider therapeutic window compared to other tubulin-binding VDAs.[1]

Summary of Preclinical Efficacy

The preclinical efficacy of BNC105P has been demonstrated across a range of in vitro and in vivo models.

In Vitro Anti-Proliferative Activity

BNC105 exhibits potent anti-proliferative activity against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Various Cancer Cells | Multiple | 0.1 - 1 |

Table 1: In Vitro Anti-proliferative Activity of BNC105.

In Vivo Vascular Disruption and Anti-Tumor Efficacy

In vivo studies in xenograft models have confirmed the potent vascular-disrupting and anti-tumor effects of BNC105P.

| Xenograft Model | Cancer Type | BNC105P Dose | Key Findings |

| Multiple | Breast, Colon, Lung, Prostate, Brain | 10 mg/kg | >95% vascular disruption.[2] |

| Multiple | Various solid tumors | Not specified | Complete tumor clearance in 20% of treated animals.[1] |

| Colorectal | Colorectal Cancer | 10 mg/kg (monotherapy) | 40% tumor growth inhibition. |

| Colorectal | Colorectal Cancer | 10 mg/kg (with anti-PD-1) | 97% tumor growth inhibition.[3] |

| Colorectal | Colorectal Cancer | 10 mg/kg (monotherapy) | 27% tumor growth inhibition.[3] |

| Colorectal | Colorectal Cancer | 10 mg/kg (with anti-CTLA4) | Greater tumor growth inhibition than monotherapy.[3] |

Table 2: In Vivo Efficacy of BNC105P in Xenograft Models.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that the prodrug BNC105P is rapidly converted to the active compound BNC105. Tissue distribution analysis in tumor-bearing mice revealed that while BNC105 is cleared from most tissues within 24 hours, it is retained at high concentrations within the solid tumor mass.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments conducted during the preclinical evaluation of BNC105P.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of BNC105 to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reagents: Purified bovine brain tubulin, GTP (guanosine triphosphate), polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8), BNC105, and control compounds (e.g., colchicine as a positive control, paclitaxel as a microtubule stabilizer).

-

Procedure:

-

Tubulin is incubated with various concentrations of BNC105 or control compounds in a 96-well plate.

-

GTP is added to initiate polymerization.

-

The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time at 37°C using a plate reader.

-

-

Data Analysis: The rate of polymerization is determined, and the IC50 value (the concentration of BNC105 that inhibits polymerization by 50%) is calculated.

In Vitro Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of BNC105 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with serial dilutions of BNC105 for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at approximately 570 nm. The IC50 value is determined from the dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of BNC105P in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. BNC105P is administered intravenously according to a defined schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Histological Assessment of Vascular Disruption (H33342 Perfusion)

This method is used to visualize and quantify the extent of functional blood vessel disruption within the tumor.

Protocol:

-

Treatment: Tumor-bearing mice are treated with BNC105P.

-

Dye Injection: At a specific time point after treatment, the fluorescent dye Hoechst 33342 (H33342) is injected intravenously. This dye only stains the nuclei of cells in well-perfused areas of the tumor.

-

Tissue Collection and Processing: Tumors are excised, frozen, and sectioned.

-

Microscopy: Tumor sections are visualized using fluorescence microscopy.

-

Data Analysis: The percentage of the tumor area that is stained with H33342 is quantified to determine the extent of vascular perfusion and, conversely, vascular disruption.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts described, the following diagrams have been generated.

Caption: Dual mechanism of action of BNC105P.

Caption: Preclinical development workflow for BNC105P.

References

- 1. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

The Pharmacokinetic and Pharmacodynamic Profile of BNC105P: An In-depth Technical Guide from Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical pharmacokinetics and pharmacodynamics of BNC105P, a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor. The information is compiled from initial Phase I and Phase I/II clinical trials, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Pharmacokinetics: From Prodrug to Active Agent

BNC105P is a phosphorylated prodrug that is rapidly converted in the body to its active metabolite, BNC105. Early clinical studies have characterized the pharmacokinetic profiles of both the prodrug and the active compound, demonstrating a rapid conversion and clearance.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for BNC105P and BNC105 as determined in early phase clinical trials.

| Parameter | BNC105P (Prodrug) | BNC105 (Active Agent) | Study Population | Citation |

| Half-life (t½) | ~0.08 hours (5 minutes) | ~0.32 hours (19 minutes) | Metastatic Renal Cell Carcinoma Patients | [1] |

| Half-life (t½) | 0.13 hours | 0.57 hours | Patients with Advanced Solid Tumors | [2][3] |

| Plasma AUC | - | Generally linear increase with dose | Patients with Advanced Solid Tumors | [4][5] |

| Elimination | - | Appears to be first-order immediately post-dose, becoming slower by 30 minutes post-dose. | Metastatic Renal Cell Carcinoma Patients | [1] |

Pharmacodynamics: Targeting Tumor Vasculature and Cell Division

The pharmacodynamic effects of BNC105P are consistent with its mechanism of action as a tubulin polymerization inhibitor, leading to disruption of the tumor vasculature and inhibition of cancer cell proliferation.

Key Pharmacodynamic Findings

| Endpoint | Method | Key Findings | Study Population | Citation |

| Tumor Blood Flow and Vascular Permeability | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Significant declines in tumor Ktrans (a measure of vascular permeability) were observed 24 hours post-dosing, with a mean change of -39% (range -14% to -60%) at the 18.9 mg/m² dose level. One patient at 16 mg/m² showed a -42% decline. | Patients with Advanced Solid Tumors | [4] |

| On-Target Activity | Peripheral Blood Mononuclear Cell (PBMC) Tubulin Polymerization Assay | Levels of polymerized tubulin in PBMCs decreased by over 80% from 1 to 7 hours post-dosing, indicating direct engagement with the molecular target. | Patients with Advanced Solid Tumors | [4] |

| Biomarker Changes | Blood-borne biomarker analysis | Changes in biomarkers such as VEGF, PAI-1, and cytokeratin 18 were observed at doses greater than 8.4 mg/m². | Patients with Advanced Solid Tumors | [4] |

| Clinical Activity | RECIST Criteria | Stable disease was observed in 4 out of 21 patients with advanced solid tumors. | Patients with Advanced Solid Tumors | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of BNC105P are outlined below.

Phase I Clinical Trial Design

A "first-in-human" Phase I study was conducted to determine the recommended Phase II dose (RP2D) and to evaluate the safety, toxicity, pharmacokinetics, and pharmacodynamics of BNC105P.[2][3]

-

Patient Population: Patients with advanced solid tumors.[2][3][4]

-

Dose Escalation: A dynamic accelerated dose titration method was used, with dose levels ranging from 2.1 to 18.9 mg/m².[2][3][4]

-

Administration: BNC105P was administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[2][3][4]

In a subsequent Phase I/II trial in combination with everolimus for metastatic renal cell carcinoma, a standard 3+3 dose escalation design was followed.[1]

-

Dosing Regimen: BNC105P was administered intravenously over 10 minutes on Days 1 and 8 of a 21-day cycle, with doses of 4.2, 8.4, 12.6, and 16 mg/m² being explored.[1] Everolimus was administered orally at 10 mg daily.[1]

-

Recommended Phase II Dose (RP2D): The RP2D for BNC105P in combination with everolimus was identified as 16 mg/m².[1]

Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI was employed to assess the pharmacodynamic effects of BNC105P on tumor blood flow and vascular permeability.[4]

-

Procedure: Two baseline assessments were performed, followed by two post-dose assessments at 3-6 hours and 24 hours after BNC105P administration.[4]

-

Analysis: The primary parameter evaluated was Ktrans, which reflects the transfer of the contrast agent from the blood plasma to the extravascular, extracellular space.

PBMC Tubulin Polymerization Assay

A novel assay was developed to measure the on-target action of BNC105 by detecting the level of tubulin polymerization in peripheral blood mononuclear cells (PBMCs).[4]

-

Rationale: As BNC105 inhibits tubulin polymerization, a decrease in the level of polymerized tubulin in PBMCs serves as a direct biomarker of the drug's activity.

-

Findings: A dose-dependent reduction in the levels of polymerized tubulin was observed in PBMCs, confirming that pharmacodynamically active plasma levels of BNC105 were achieved.[2][3]

Mechanism of Action and Signaling Pathway

BNC105P's primary mechanism of action is the inhibition of tubulin polymerization.[1][4] BNC105, the active metabolite, binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network has dual antitumor effects: it acts as a vascular disrupting agent and as a direct inhibitor of cancer cell proliferation.

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the signaling pathway affected by BNC105.

Caption: Mechanism of action of BNC105P leading to apoptosis and vascular disruption.

Experimental Workflow for Pharmacodynamic Assessment

The logical flow of the pharmacodynamic assessments in the early clinical trials of BNC105P is depicted below.

Caption: Workflow of pharmacodynamic assessments in early BNC105P clinical trials.

References

- 1. A phase I/II trial of BNC105P with everolimus in metastatic renal cell carcinoma (mRCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of the Benzofuran-based Vascular Disrupting Agent BNC105P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of BNC105P, a novel benzofuran-based vascular disrupting agent.

Introduction

BNC105P is a water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105.[1][2] It functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the blood vessels within solid tumors.[3][4] This leads to a rapid deprivation of oxygen and nutrients, causing extensive tumor necrosis.[1][3] BNC105P is the disodium phosphate ester of BNC105, which is rapidly converted to its active form, BNC105, in vivo.[1][2][5] The active compound, BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), exhibits potent antiproliferative activity against a range of cancer cell lines and has shown a high degree of selectivity for tumor endothelial cells.[2][6]

Discovery and Development

The discovery of BNC105 was the result of a structure-activity relationship (SAR) guided design of novel tubulin polymerization inhibitors based on a benzo[b]furan scaffold.[1][2] The aim was to develop compounds with exceptional potency against cancer cells and activated endothelial cells.[2] Screening of a focused library of these compounds led to the identification of BNC105 as a highly potent and selective antiproliferative agent.[1][2] Due to the poor aqueous solubility of BNC105, the disodium phosphate ester prodrug, BNC105P, was developed to facilitate intravenous administration.[1][2]

Chemical Synthesis

The synthesis of BNC105 is achieved through a one-pot multi-component coupling (MCC) reaction.[1] This process involves the coupling of an o-iodophenol and a terminal alkyne in the presence of a palladium catalyst, followed by a carbonylative, heteroannulative coupling with an aryl iodide.[1] The resulting 3-aroylbenzo[b]furan is then further modified to yield BNC105. The prodrug BNC105P is synthesized by phosphorylation of the hydroxyl group of BNC105.

Mechanism of Action

BNC105P exerts its anticancer effects through a dual mechanism: vascular disruption and direct cytotoxicity.

Vascular Disruption

Upon administration, the prodrug BNC105P is rapidly converted to the active compound BNC105.[1][5] In the tumor microenvironment, BNC105 selectively targets activated endothelial cells of the tumor vasculature.[1] It binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule cytoskeleton in these cells.[1] This results in a cascade of events including:

-

Mitotic Spindle Blockage: Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, arresting endothelial cells in the G2/M phase of the cell cycle.

-

Cell Shape Alteration: The disruption of the microtubule network causes endothelial cells to change shape, leading to increased vascular permeability and a collapse of the tumor blood vessels.

-

Tumor Hypoxia and Necrosis: The shutdown of blood flow deprives the tumor of oxygen and essential nutrients, resulting in widespread tumor cell death (necrosis).[3]

Direct Cytotoxicity

In addition to its potent vascular disrupting effects, BNC105 also has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization within the cancer cells themselves.[1] This leads to cell cycle arrest and apoptosis.

Quantitative Data

In Vitro Antiproliferative Activity of BNC105

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Prostate | <1 |

| Calu-6 | Lung | <1 |

| MDA-MB-231 | Breast | <1 |

| A2780cis | Ovarian (Cisplatin-Resistant) | Potent |

Data sourced from MedchemExpress.[7]

Pharmacokinetic Parameters from Phase I Clinical Trial

| Parameter | BNC105P (Prodrug) | BNC105 (Active Drug) |

| Half-life (t½) | 0.13 hours | 0.57 hours |

| Recommended Phase II Dose | 16 mg/m² | - |

Data from a first-in-human Phase I study.[5][8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin monomers assemble into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

BNC105 (or other test compounds) dissolved in DMSO

-

Positive control (e.g., Nocodazole, Colchicine)

-

Negative control (e.g., DMSO vehicle)

-

Pre-chilled 96-well plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of BNC105 and control compounds in the polymerization buffer.

-

-

Assay Setup:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, add 10 µL of the test compound dilutions or controls to the wells of a pre-chilled 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. Calculate the IC50 value for BNC105.

-

Vascular Disruption Assay (In Vivo)

This assay evaluates the ability of BNC105P to disrupt tumor vasculature in animal models.

Materials:

-

Tumor-bearing mice (e.g., with xenografts of human cancer cell lines)

-

BNC105P formulated for intravenous injection

-

Saline (vehicle control)

-

Hoechst 33342 fluorescent dye

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Tumor Growth:

-

Implant human tumor cells (e.g., MDA-MB-231, Calu-6) subcutaneously into immunocompromised mice.

-

Allow tumors to grow to a specified size (e.g., ~300 mm³).

-

-

Treatment:

-

Administer a single intravenous injection of BNC105P at various dose levels.

-

Include a control group receiving saline.

-

-

Perfusion Staining:

-

24 hours post-treatment, inject mice intravenously with Hoechst 33342 dye (10 mg/kg). This dye stains the nuclei of cells in well-perfused tissues.

-

-

Tissue Collection and Analysis:

-

After 1 minute of dye circulation, euthanize the animals and excise the tumors.

-

Embed the tumors for histological examination.

-

Analyze tumor sections under a fluorescence microscope to visualize the extent of vascular perfusion (indicated by Hoechst staining). A lack of staining indicates vascular disruption.

-

Conclusion

BNC105P is a promising vascular disrupting agent with a well-defined mechanism of action and a favorable pharmacokinetic profile observed in early clinical trials. Its dual action of selectively destroying tumor vasculature and directly killing cancer cells makes it an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of BNC105P and other novel tubulin polymerization inhibitors.

References

- 1. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. benchchem.com [benchchem.com]

- 5. Clinical, pharmacodynamic, and pharmacokinetic evaluation of BNC105P: a phase I trial of a novel vascular disrupting agent and inhibitor of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

The Conversion of BNC105P to BNC105: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the conversion of the prodrug BNC105P into its active form, BNC105, a potent tubulin polymerization inhibitor and vascular disrupting agent. This document outlines the mechanism of conversion, pharmacokinetic data, and the downstream mechanism of action of the active compound. Detailed experimental workflows are also provided.

Introduction to BNC105P and BNC105

BNC105P is a water-soluble disodium phosphate ester prodrug of BNC105.[1][2] This formulation strategy was designed to enhance the drug's suitability for intravenous administration.[1] Upon administration, BNC105P undergoes rapid conversion to its active metabolite, BNC105.[3][4] BNC105 exerts its anti-cancer effects through a dual mechanism: it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest, and as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature.[5][6]

The Conversion Pathway: From Prodrug to Active Agent

The transformation of BNC105P to BNC105 is a dephosphorylation reaction. This process is primarily catalyzed by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the body that are responsible for hydrolyzing phosphate esters.[2][7][8] The phosphate group on BNC105P is cleaved, yielding the active BNC105 molecule and inorganic phosphate.

Pharmacokinetic Profile

Clinical studies have demonstrated the rapid and efficient conversion of BNC105P to BNC105 in humans. The pharmacokinetic parameters from a Phase I clinical trial are summarized below.

| Parameter | BNC105P (Prodrug) | BNC105 (Active Drug) | Reference |

| Half-life (t½) | 0.13 hours | 0.57 hours | [3][4] |

| Time to Cmax (Tmax) | End of infusion | Not explicitly stated, but plasma levels correlate with dose | [9] |

| AUC | Not explicitly stated | Generally linear increase with dose | [9][10] |

Table 1: Pharmacokinetic parameters of BNC105P and BNC105 in humans.

Mechanism of Action of BNC105

Once converted, BNC105 targets the colchicine binding site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cells, including tumor cells and activated endothelial cells.[10]

The selective vascular disrupting activity of BNC105 is attributed to its higher potency against actively proliferating endothelial cells within the tumor microenvironment compared to quiescent endothelial cells in healthy tissues.[6] This leads to a collapse of the tumor vasculature, resulting in tumor necrosis due to nutrient and oxygen deprivation.[11][12]

Experimental Protocols

Quantification of BNC105P and BNC105 in Plasma (Generalized Protocol)

While specific proprietary methods may vary, a typical approach for the simultaneous quantification of a prodrug and its active metabolite in plasma involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BNC105P, BNC105, and the internal standard.

In Vitro Tubulin Polymerization Assay

This assay is used to confirm the inhibitory effect of BNC105 on microtubule formation.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

BNC105, positive control (e.g., colchicine), negative control (DMSO)

-

96-well microplate

-

Temperature-controlled plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Reconstitute tubulin in ice-cold polymerization buffer.

-

In a pre-warmed 96-well plate, add varying concentrations of BNC105 or control compounds.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.

Data Analysis: The rate of tubulin polymerization is reflected by the increase in absorbance over time. The inhibitory effect of BNC105 is determined by comparing the polymerization curves of treated samples to the control. The IC₅₀ value can be calculated from a dose-response curve.

Conclusion

BNC105P is a phosphate ester prodrug that is rapidly and efficiently converted to the active tubulin polymerization inhibitor and vascular disrupting agent, BNC105, via dephosphorylation by alkaline phosphatases. This conversion is key to the clinical utility of the compound, allowing for intravenous administration of a water-soluble precursor that is quickly transformed into the active, potent anti-cancer agent in vivo. The well-defined mechanism of action and pharmacokinetic profile of BNC105 and its prodrug BNC105P make it a compelling subject for ongoing research and development in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Consecutive dephosphorylation by alkaline phosphatase-directed in situ formation of porous hydrogels of SF with nanocrystalline calcium phosphate ceramics for bone regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dephosphorylation of DNA Fragments with Alkaline Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

- 11. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of BNC105P: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials. Its unique dual mechanism of action, targeting both the tumor vasculature and the cancer cells directly, makes it a compelling candidate for oncology drug development. This technical guide provides an in-depth exploration of the cellular pathways affected by BNC105P treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Two-Front War on Cancer

BNC105P is a water-soluble prodrug that is rapidly converted in vivo to its active form, BNC105. The therapeutic strategy of BNC105P is centered on a dual-pronged attack: the disruption of established tumor blood vessels and the direct cytotoxic targeting of proliferating cancer cells.

Vascular Disruption: Starving the Tumor

The primary mechanism of BNC105P is the disruption of the tumor's blood supply. BNC105 selectively targets tubulin in activated endothelial cells, which are characteristic of the tumor neovasculature. This leads to the depolymerization of microtubules, resulting in a cascade of events that culminates in the collapse of the tumor's circulatory system.

-

Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disrupts the cytoskeleton of the endothelial cells, leading to changes in cell shape and loss of cell-cell adhesion.

-

Increased Vascular Permeability and Collapse: The cytoskeletal disruption increases the permeability of the tumor blood vessels, leading to leakage of plasma and a rise in interstitial fluid pressure. This, combined with the structural weakening of the vessels, results in vascular collapse and a shutdown of blood flow.

-

Tumor Hypoxia and Necrosis: The cessation of blood flow deprives the tumor of oxygen and essential nutrients, inducing a state of acute hypoxia. This severe metabolic stress triggers widespread necrosis within the tumor core.

Direct Anti-proliferative Effects: A Direct Hit on Cancer Cells

In addition to its potent vascular-disrupting effects, BNC105 also exerts a direct cytotoxic effect on cancer cells. By inhibiting tubulin polymerization in these cells, BNC105 disrupts the formation of the mitotic spindle, a critical structure for cell division.

-

Mitotic Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.

Cellular Pathways Modulated by BNC105P Treatment

The profound physiological changes induced by BNC105P, particularly the rapid onset of hypoxia, trigger a complex array of cellular responses and signaling pathway activations. Understanding these secondary effects is crucial for optimizing therapeutic strategies and identifying potential combination therapies.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases, leading to its ubiquitination and rapid degradation. In the hypoxic environment created by BNC105P, this degradation is inhibited, allowing HIF-1α to accumulate and translocate to the nucleus.

Once in the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in various aspects of tumor survival and adaptation, including:

-

Angiogenesis: Upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This represents a feedback loop where the tumor attempts to re-establish its blood supply.

-

Metabolic Adaptation: Increased expression of glucose transporters (e.g., GLUT1) and enzymes involved in glycolysis to enable anaerobic metabolism.

-

Cell Survival and Proliferation: Activation of pathways that promote cell survival under stress.

mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that BNC105P-induced hypoxia can lead to the upregulation of mTOR signaling. This is evidenced by the increased phosphorylation of mTOR and its downstream effectors, such as the 4E-binding protein 1 (4E-BP1) and the eukaryotic initiation factor 2α (eIF2α). The activation of the mTOR pathway is thought to contribute to the increased protein synthesis required for the adaptive response to hypoxia, including the production of VEGF.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of BNC105P.

| Preclinical Efficacy of BNC105P | |

| Parameter | Value |

| In Vitro Anti-proliferative Activity (IC50) | 0.1-1 nM against various cancer cell lines |

| Vascular Disruption (in vivo) | Significant disruption at doses ≥ 10 mg/kg in multiple xenograft models |

| Tumor Necrosis (MDA-MB-231 xenografts) | >75% necrosis at 20 mg/kg |

| Phase I Clinical Trial Data for BNC105P | |

| Parameter | Value |

| Recommended Phase II Dose | 16 mg/m² |

| BNC105P (prodrug) Half-life | 0.13 hours |

| BNC105 (active drug) Half-life | 0.57 hours |

Mandatory Visualizations

Signaling Pathways

Caption: BNC105P signaling pathways.

Experimental Workflow: Assessment of Vascular Disruption

Caption: Workflow for assessing tumor vascular disruption.

Detailed Experimental Protocols

Tubulin Polymerization Inhibition Assay

Objective: To determine the in vitro inhibitory effect of BNC105 on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

BNC105 (or other test compounds)

-

96-well microplate

-

Spectrophotometer with temperature control

Procedure:

-

Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of BNC105 in G-PEM buffer.

-

In a pre-warmed 96-well plate, add 10 µL of the BNC105 dilutions to triplicate wells. Include wells with vehicle control (e.g., DMSO).

-

Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC50 value from the dose-response curve of the area under the curve (AUC).

Hoechst 33342 Perfusion Assay for Vascular Disruption

Objective: To quantify the extent of functional tumor vasculature disruption following BNC105P treatment in vivo.

Materials:

-

Tumor-bearing mice

-

BNC105P

-

Hoechst 33342 dye solution (e.g., 10 mg/mL in sterile saline)

-

Anesthetic

-

Surgical tools

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Fluorescence microscope

Procedure:

-

Administer BNC105P or vehicle control to tumor-bearing mice via intravenous injection.

-

At the desired time point post-treatment (e.g., 24 hours), anesthetize the mice.

-

Inject Hoechst 33342 (e.g., 15 mg/kg) intravenously and allow it to circulate for 1-2 minutes.

-

Euthanize the mice and surgically excise the tumors.

-

Immediately embed the tumors in OCT compound and freeze in liquid nitrogen.

-

Prepare frozen sections (e.g., 10 µm thick) using a cryostat.

-

Mount the sections on glass slides.

-

Visualize the Hoechst 33342 fluorescence using a fluorescence microscope with a UV filter.

-

Capture images of multiple fields of view per tumor section.

-

Quantify the area of Hoechst 33342 fluorescence relative to the total tumor area using image analysis software to determine the percentage of perfused vessels.

TUNEL Assay for Apoptosis Detection in Tumor Tissue

Objective: To detect and quantify apoptotic cells in tumor tissue sections following BNC105P treatment.

Materials:

-

Paraffin-embedded or frozen tumor sections

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Proteinase K

-

Permeabilization buffer

-

TdT reaction mix

-

Labeling solution (e.g., with FITC-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.

-

Treat the sections with Proteinase K to retrieve antigens.

-

Incubate the sections with the TdT reaction mix, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

-

Stop the reaction and wash the sections.

-

If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with an anti-fade mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

-

Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the apoptotic index.

Western Blotting for HIF-1α and VEGF Expression

Objective: To assess the protein levels of HIF-1α and VEGF in tumor lysates following BNC105P treatment.

Materials:

-

Tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion